molecular formula C6H8N2O2S2 B10844078 4-Methylthiopyridine-3-sulfonamide

4-Methylthiopyridine-3-sulfonamide

Cat. No. B10844078
M. Wt: 204.3 g/mol
InChI Key: PLOUCIVACOBALV-UHFFFAOYSA-N
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Description

4-Methylthiopyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a pyridine ring substituted with a methylthio group at the 4-position and a sulfonamide group at the 3-position. Sulfonamides are well-known for their antimicrobial properties and have been extensively studied for various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiopyridine-3-sulfonamide typically involves the sulfonylation of 4-methylthiopyridineCommon reagents used in this synthesis include sulfonyl chlorides and bases such as triethylamine .

Industrial Production Methods: In industrial settings, the production of sulfonamides often involves large-scale sulfonylation reactions under controlled conditions. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. Additionally, the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride has been employed .

Chemical Reactions Analysis

Types of Reactions: 4-Methylthiopyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methylthiopyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .

Similar Compounds:

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methylthio group provides additional sites for chemical modification, making it a versatile compound for various applications .

properties

Molecular Formula

C6H8N2O2S2

Molecular Weight

204.3 g/mol

IUPAC Name

4-methylsulfanylpyridine-3-sulfonamide

InChI

InChI=1S/C6H8N2O2S2/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3,(H2,7,9,10)

InChI Key

PLOUCIVACOBALV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=NC=C1)S(=O)(=O)N

Origin of Product

United States

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